molecular formula C15H12N2S B183397 2-Thiazolamine, 4,5-diphenyl- CAS No. 6318-74-7

2-Thiazolamine, 4,5-diphenyl-

Cat. No. B183397
CAS RN: 6318-74-7
M. Wt: 252.3 g/mol
InChI Key: XDWGEGZDMFHZBL-UHFFFAOYSA-N
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Description

“2-Thiazolamine, 4,5-diphenyl-” is a chemical compound with the molecular formula C15H12N2S . It is also known as "4,5-Diphenyl-2-thiazolamine" .


Synthesis Analysis

The synthesis of thiazolidine and its derivatives, which are similar to “2-Thiazolamine, 4,5-diphenyl-”, has been studied extensively . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Thiazolamine, 4,5-diphenyl-” can be analyzed using various spectroscopic tools such as IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

Thiazolidine motifs, similar to “2-Thiazolamine, 4,5-diphenyl-”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

“2-Thiazolamine, 4,5-diphenyl-” is a chemical compound with a molecular weight of 252.3 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Applications of Thiazolidine Derivatives

Thiazolidine motifs, due to their structural versatility, serve as a critical bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. These motifs are heterocyclic five-membered structures with sulfur and nitrogen, exhibiting diverse pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The incorporation of sulfur notably enhances their pharmacological efficacy, making them valuable in the synthesis of organic combinations. Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to enhance selectivity, purity, yield, and pharmacokinetic activity of thiazolidine derivatives. These derivatives have shown a wide range of therapeutic and pharmaceutical activities, indicating their potential in probe design and as next-generation drug candidates. Emphasizing the development of multifunctional drugs and improving their activity has been highlighted as a crucial area of research (Sahiba et al., 2020).

Antimicrobial, Antitumor, and Antidiabetic Agents

2,4‐Thiazolidinedione (TZD) derivatives, known as glitazones, have been extensively studied for their broad range of biological activities and potential for structural modification. These derivatives have been developed into various lead molecules against clinical disorders, showcasing antimicrobial, anticancer, and antidiabetic properties. The review highlights recent developments in TZD derivatives as potent agents in these categories, underscoring the significance of substitutions at N‐3 and C‐5 positions for enhancing their activity. This study serves as a comprehensive resource for researchers focusing on the structural exploitation of the 2,4‐TZD core for novel drug molecules targeting life‐threatening ailments (Singh et al., 2022).

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones have been recognized as a significant pharmacophore in medicinal chemistry due to their wide range of biological activities. Recent studies have focused on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of various substituents on the biological activity of thiazolidin-4-ones has been thoroughly discussed, offering insights into optimizing the structure of these derivatives for enhanced drug efficacy. This information is instrumental in the rational design of new small molecules with biological activity, particularly among thiazolidin-4-ones (Mech et al., 2021).

Safety And Hazards

Materials in this group are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Thiazolidine motifs, similar to “2-Thiazolamine, 4,5-diphenyl-”, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . The present study will help researchers design and synthesize various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .

properties

IUPAC Name

4,5-diphenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWGEGZDMFHZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36761-88-3 (hydrochloride)
Record name Bax 439
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DSSTOX Substance ID

DTXSID70212532
Record name Bax 439
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-diphenylthiazole

CAS RN

6318-74-7
Record name 2-Amino-4,5-diphenylthiazole
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Record name 2-Amino-4,5-diphenylthiazole
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